molecular formula C18H29NO3S B12208933 1-(5-Tert-butyl-2-propoxybenzenesulfonyl)piperidine

1-(5-Tert-butyl-2-propoxybenzenesulfonyl)piperidine

Cat. No.: B12208933
M. Wt: 339.5 g/mol
InChI Key: RYKDNXGDIKXXEQ-UHFFFAOYSA-N
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Description

1-(5-Tert-butyl-2-propoxybenzenesulfonyl)piperidine is an organic compound characterized by its unique structure, which includes a piperidine ring attached to a sulfonyl group substituted with a tert-butyl and a propoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Tert-butyl-2-propoxybenzenesulfonyl)piperidine typically involves the reaction of 5-tert-butyl-2-propoxybenzenesulfonyl chloride with piperidine. This reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed under an inert atmosphere to prevent any side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Tert-butyl-2-propoxybenzenesulfonyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfinyl derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

1-(5-Tert-butyl-2-propoxybenzenesulfonyl)piperidine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Tert-butyl-2-propoxybenzenesulfonyl)piperidine involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, thereby modulating their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

    5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride: A precursor in the synthesis of 1-(5-Tert-butyl-2-propoxybenzenesulfonyl)piperidine.

    tert-Butyl alcohol: Shares the tert-butyl group but differs in its overall structure and properties.

Uniqueness: this compound is unique due to its combination of a piperidine ring and a sulfonyl group with specific substituents. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C18H29NO3S

Molecular Weight

339.5 g/mol

IUPAC Name

1-(5-tert-butyl-2-propoxyphenyl)sulfonylpiperidine

InChI

InChI=1S/C18H29NO3S/c1-5-13-22-16-10-9-15(18(2,3)4)14-17(16)23(20,21)19-11-7-6-8-12-19/h9-10,14H,5-8,11-13H2,1-4H3

InChI Key

RYKDNXGDIKXXEQ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)N2CCCCC2

Origin of Product

United States

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